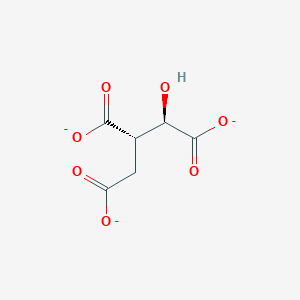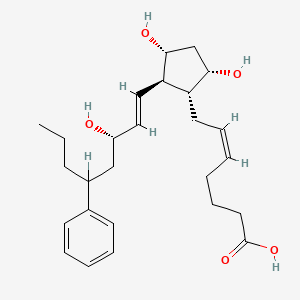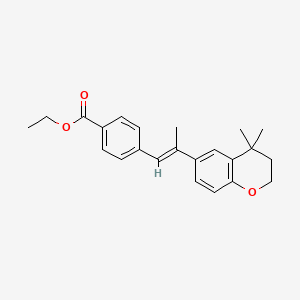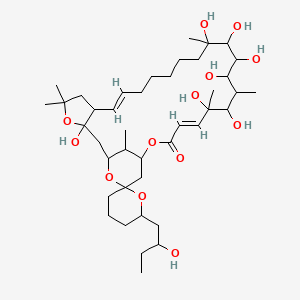
3,5-Bis(2-pyridin-4-ylethynyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(2-pyridin-4-ylethynyl)pyridine is an organic compound with the molecular formula C19H11N3 It is a derivative of pyridine, featuring two pyridyl groups attached to the central pyridine ring via ethynyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-pyridin-4-ylethynyl)pyridine typically involves the coupling of 3,5-dibromopyridine with 4-ethynylpyridine using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction conditions generally include the use of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3,5-Bis(2-pyridin-4-ylethynyl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyridine rings can be reduced to form dihydropyridine derivatives.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of halogenated or aminated pyridine derivatives.
科学的研究の応用
3,5-Bis(2-pyridin-4-ylethynyl)pyridine has several scientific research applications:
作用機序
The mechanism of action of 3,5-Bis(2-pyridin-4-ylethynyl)pyridine depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions, thereby modulating their activity .
類似化合物との比較
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tridentate ligand with similar coordination properties.
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: A compound with similar structural features but different functional groups.
Uniqueness
3,5-Bis(2-pyridin-4-ylethynyl)pyridine is unique due to its ethynyl linkages, which provide rigidity and planarity to the molecule, enhancing its ability to participate in π-π stacking interactions and coordination with metal centers. This makes it particularly valuable in the design of advanced materials and coordination complexes.
特性
分子式 |
C19H11N3 |
|---|---|
分子量 |
281.3 g/mol |
IUPAC名 |
3,5-bis(2-pyridin-4-ylethynyl)pyridine |
InChI |
InChI=1S/C19H11N3/c1(16-5-9-20-10-6-16)3-18-13-19(15-22-14-18)4-2-17-7-11-21-12-8-17/h5-15H |
InChIキー |
DLXSPYNTUTYKHD-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C#CC2=CC(=CN=C2)C#CC3=CC=NC=C3 |
同義語 |
3,5-bis(4-pyridylethynyl)pyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[2-(3-Chlorophenyl)vinyl]pyridine](/img/structure/B1233796.png)

![[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-butoxy-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1233798.png)





![(4E,7E,10E,13E,16E,19E)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B1233807.png)

